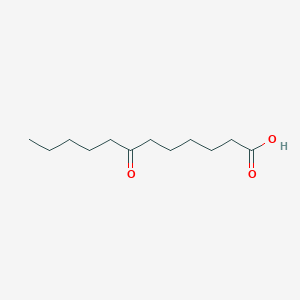

7-Oxododecanoic acid

Descripción general

Descripción

7-Oxododecanoic acid is a medium-chain fatty acid . It has a molecular formula of C12H22O3 .

Molecular Structure Analysis

The molecular structure of 7-Oxododecanoic acid is characterized by a chain of carbon atoms with a carboxylic acid group at one end and a ketone group in the middle of the chain . The InChI code for 7-Oxododecanoic acid is InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15) .

Physical And Chemical Properties Analysis

7-Oxododecanoic acid has a molecular weight of 214.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 10 . The exact mass of the compound is 214.15689456 g/mol .

Aplicaciones Científicas De Investigación

Antimicrobial Agent

7-Oxododecanoic acid and its derivatives have been studied for their potential as antimicrobial agents. They have been synthesized and evaluated for in vitro activity against various bacterial and fungal strains . The structure-activity relationship (QSAR) models developed from these studies help in understanding the molecular features that contribute to the antimicrobial efficacy of these compounds .

Anti-inflammatory Properties

Fatty acids, including dodecanoic acid derivatives, are known to exhibit anti-inflammatory activities. These properties make them candidates for the development of new anti-inflammatory drugs, which could be beneficial in treating chronic inflammation-related diseases .

Antitumor Activity

Some studies suggest that dodecanoic acid derivatives may possess antitumor activities. This opens up possibilities for their use in cancer research, particularly in the synthesis of potential chemotherapeutic agents .

Antifungal Applications

The antifungal properties of fatty acids like 7-Oxododecanoic acid are well-documented. They can be used to develop treatments for fungal infections, which are a significant cause of morbidity and mortality, especially in immunocompromised patients .

Antiviral Research

7-Oxododecanoic acid has shown potential in antiviral research. Its derivatives could be used to create new antiviral drugs that may be effective against a variety of viral infections .

Metabolic Pathway Analysis

The Kyoto Encyclopedia of Genes and Genomes (KEGG) database uses compounds like 7-Oxododecanoic acid for pathway mapping and analysis. This is crucial for understanding the metabolic processes in which these compounds are involved and can aid in the discovery of new therapeutic targets .

Propiedades

IUPAC Name |

7-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRLZDDBOQZTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559902 | |

| Record name | 7-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxododecanoic acid | |

CAS RN |

54527-26-3 | |

| Record name | 7-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the crystal structure of DL-2-methyl-7-oxododecanoic acid?

A1: Understanding the crystal structure of a molecule provides crucial information about its three-dimensional shape and arrangement of atoms. [, ] This knowledge is fundamental for various research avenues. For instance, it can be used to:

Q2: The research mentions the "orthorhombic type O'⊥" packing of the DL-2-methyl-7-oxododecanoic acid molecules. How does this packing influence the compound's properties?

A2: Crystal packing significantly influences a compound's macroscopic properties. Orthorhombic packing, specifically the O'⊥ type, implies a specific arrangement of molecules in the crystal lattice. [, ] This arrangement, characterized by specific intermolecular interactions like hydrogen bonding, can influence:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

acetic acid](/img/structure/B1316894.png)